molecular formula C10H8N4 B1269359 1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 106835-44-3

1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B1269359
CAS No.: 106835-44-3
M. Wt: 184.2 g/mol
InChI Key: KEVOFPICRVTBPL-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that features a fused pyrazole and quinoline ring system. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound allows for various modifications, making it a versatile scaffold for drug development.

Biochemical Analysis

Biochemical Properties

1H-pyrazolo[3,4-b]quinolin-3-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of several protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell. For instance, this compound has shown inhibitory activity against bacterial serine/threonine protein kinases, which are essential for bacterial growth and pathogenicity . Additionally, it interacts with other biomolecules such as DNA, potentially affecting gene expression and cellular functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving protein kinases. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . Furthermore, it affects gene expression by interacting with DNA and other nuclear proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of protein kinases. This inhibition occurs via binding interactions with the active sites of these enzymes, preventing them from phosphorylating their target proteins . Additionally, the compound can bind to DNA, interfering with transcription and replication processes, which further contributes to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cellular functions, particularly in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been reported . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions, including oxidation and conjugation . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, the compound interacts with cofactors such as NADPH, which are essential for its metabolic transformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins in the bloodstream, facilitating its delivery to target tissues . Once inside the cells, the compound can accumulate in specific compartments, such as the nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been found to localize predominantly in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization is essential for its role in modulating gene expression and inhibiting protein kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrazolo[3,4-b]quinolin-3-amine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Functionalized quinoline derivatives.

Properties

IUPAC Name

2H-pyrazolo[3,4-b]quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVOFPICRVTBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(NN=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349869
Record name 1H-pyrazolo[3,4-b]quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

106835-44-3
Record name 1H-pyrazolo[3,4-b]quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]quinolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives in material science?

A1: Research indicates that this compound derivatives demonstrate potential as dyes for various fibers. [] Specifically, these compounds have been successfully synthesized and tested for their dyeing performance on nylon, wool, silk, and polyester fibers. The synthesized dyes exhibited moderate to excellent fastness properties on all tested fibers. [] Further research could explore the color range, lightfastness, and wash fastness of these dyes for various textile applications.

Q2: How is this compound synthesized and what are its potential applications in medicinal chemistry?

A2: this compound can be synthesized by reacting 3-amino-1H-pyrazolo[3,4-b]quinoline with substituted phenyl pyrazolones. [] While the provided research focuses on its application as a dye, this compound and its derivatives are of significant interest in medicinal chemistry. [] This is primarily due to the presence of the quinoline moiety, which is found in numerous bioactive compounds with a wide range of pharmacological activities, including antimicrobial properties. [] Further research could explore the structure-activity relationship of these derivatives to optimize their antimicrobial activity and investigate their potential against various bacterial and fungal strains.

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